Benzofuran, 3-nitroso- is a heterocyclic organic compound characterized by a benzene ring fused to a furan ring, with a nitroso group () attached at the third position. Its molecular formula is and it has a molecular weight of approximately 147.13 g/mol. The compound is notable for its unique structure, which allows it to participate in various
These reactions lead to the formation of various substituted benzofurans, amino derivatives, and nitro compounds, making Benzofuran, 3-nitroso- a versatile building block in organic synthesis .
Benzofuran, 3-nitroso- exhibits several biological activities:
The synthesis of Benzofuran, 3-nitroso- can be achieved through several methods:
Benzofuran, 3-nitroso- has diverse applications across various fields:
The mechanism of action of Benzofuran, 3-nitroso- involves interactions with molecular targets that can lead to oxidative stress in cells. The nitroso group participates in redox reactions that generate reactive oxygen species (ROS), which can inhibit key enzymes and disrupt cellular processes. This interaction profile underlies its biological activities and potential therapeutic applications .
Several compounds are structurally similar to Benzofuran, 3-nitroso-, each exhibiting unique properties:
| Compound Name | Description | Unique Features |
|---|---|---|
| Benzofuran | Parent compound without any substituents. | Lacks the reactive nitroso group; primarily used as a precursor in synthesis. |
| 3-Nitrobenzofuran | Contains a nitro group instead of a nitroso group. | Exhibits different reactivity; used in various chemical syntheses. |
| Benzothiophene | A sulfur analog of benzofuran with similar chemical properties. | Contains sulfur instead of oxygen; distinct reactivity patterns. |
| Isobenzofuran | An isomer with oxygen in an adjacent position rather than fused. | Different electronic properties due to structural differences. |
Benzofuran, 3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activities compared to its analogs. This specific functional group allows for unique redox reactions and interactions with biological targets not observed in other benzofuran derivatives .
The formation of 3-nitrosobenzofuran proceeds through electrophilic aromatic substitution, where the benzofuran ring system exhibits distinct reactivity patterns that govern regioselectivity [1] [4]. The benzofuran heterocycle demonstrates preferential substitution at the 2-position under typical electrophilic conditions, owing to the electron-donating effect of the oxygen heteroatom [2] [5]. However, the formation of the 3-nitroso derivative indicates specific mechanistic pathways that favor attack at the less activated 3-position.
The electrophilic aromatic substitution mechanism follows the classical two-step pathway, beginning with the formation of a sigma complex intermediate [6] [4]. In benzofuran systems, attack at the 2-position generates a sigma complex where the positive charge benefits from benzyl-like stabilization through resonance with the benzene ring [1] [2]. Conversely, substitution at the 3-position produces an intermediate where the positive charge can be stabilized by the lone pair electrons on the adjacent oxygen heteroatom [1] [2].
The electron density distribution in benzofuran reveals that the 2-position possesses the highest nucleophilic character, followed by the 3-position [7]. Theoretical calculations indicate that the 3-position maintains moderate electron density due to its adjacency to the heteroatom, making it susceptible to electrophilic attack under appropriate conditions [7]. The sigma complex formed at the 3-position exhibits moderate stability through heteroatom stabilization, though this is generally less favorable than the benzyl-like stabilization observed at the 2-position [1] [2].
Table 1: Electrophilic Aromatic Substitution Dynamics in Benzofuran
| Position | Electron Density | Substitution Preference | Sigma Complex Stability | Typical Products |
|---|---|---|---|---|
| C-2 | High (activated by oxygen) | Highly favored | High (benzyl-like stabilization) | 2-Substituted benzofuran |
| C-3 | Moderate (adjacent to heteroatom) | Moderately favored | Moderate (heteroatom stabilization) | 3-Substituted benzofuran |
| C-4 | Low (meta to oxygen) | Disfavored | Low | Rare substitution |
| C-5 | Low (meta to oxygen) | Disfavored | Low | Rare substitution |
| C-6 | Low (ortho to benzene) | Possible but slow | Low | Minor products |
| C-7 | Low (ortho to benzene) | Possible but slow | Low | Minor products |
The directing effects in benzofuran nitrosation are influenced by the electronic properties of the nitroso group itself [8]. The nitroso group exhibits dual electronic behavior, capable of both electron donation through its nitrogen lone pair and electron withdrawal through its nitrogen-oxygen double bond [8]. This ambident character affects the regioselectivity of the nitrosation process, with the balance between these effects determining the final substitution pattern [8].
The successful introduction of nitroso groups into aromatic systems depends critically on the choice and reactivity of nitrosating agents [9] [10]. Various nitrosating species exhibit distinct reactivity profiles, electrochemical properties, and mechanistic pathways that influence both the efficiency and selectivity of the nitrosation process [9] [11].
Nitrous acid represents the classical nitrosating agent, existing in equilibrium with dinitrogen trioxide in aqueous solution [12]. The nitrosation mechanism involving nitrous acid proceeds through the formation of the nitrosonium cation under acidic conditions, with optimal reactivity observed at approximately pH 3.4 [9] [10]. The rate of nitrosation with nitrous acid follows second-order kinetics, being first-order in both the nitrosating agent and the aromatic substrate [10].
Dinitrogen trioxide emerges as a particularly powerful nitrosating agent, capable of direct transfer of nitroso groups to aromatic substrates [13] [11]. This blue-colored compound exists in equilibrium with nitric oxide and nitrogen dioxide, with the equilibrium strongly favoring dissociation at room temperature [11]. The compound demonstrates exceptional nitrosating ability under controlled low-temperature conditions, making it valuable for specialized synthetic applications [14].
Nitrosonium tetrafluoroborate provides a stable, crystalline source of the nitrosonium cation [15]. This compound exhibits strong electrophilic character and serves as both a nitrosating agent and mild oxidant [15]. The tetrafluoroborate anion provides excellent leaving group properties, facilitating the transfer of the nitrosonium cation to aromatic substrates [15]. The infrared spectrum of nitrosonium tetrafluoroborate shows a characteristic nitrogen-oxygen stretching frequency at 2387 wavenumbers per centimeter [15].
Nitrosyl chloride represents another important class of nitrosating agents, particularly in the presence of Lewis acid catalysts [16] [17]. This yellow gas exhibits strong electrophilic properties and readily transfers nitroso groups to electron-rich aromatic systems [16]. The compound forms readily from the reaction of nitric oxide with chlorine, and its reactivity can be modulated through the choice of reaction conditions [16].
Table 2: Nitrosating Agent Reactivity Profiles
| Nitrosating Agent | Molecular Formula | Stability | Reactivity Profile | Optimal Conditions |
|---|---|---|---|---|
| Nitrous Acid | HNO₂ | Unstable in gas phase, decomposes rapidly | Moderate nitrosating agent, pH dependent | pH ~3.4, acidic medium |
| Dinitrogen Trioxide | N₂O₃ | Only stable at low temperatures, dissociates at room temperature | Very powerful nitrosating agent | Low temperature, anhydrous conditions |
| Nitrosonium Tetrafluoroborate | NOBF₄ | Stable solid at room temperature | Strong electrophile and oxidant | Room temperature, inert atmosphere |
| Nitrosyl Chloride | NOCl | Yellow gas, reversible above 100°C | Strong electrophile, used in aqua regia | Room temperature, anhydrous conditions |
| Nitrosonium Ion | NO⁺ | Highly reactive cation | Highly electrophilic nitrosating species | Generated in situ from precursors |
| Alkyl Nitrites | R-ONO | Readily hydrolyze in aqueous acid | Powerful nitrosating agents in mild conditions | Room temperature, polar solvents |
| Nitrogen Dioxide | NO₂ | Radical species, dimerizes to N₂O₄ | One-electron oxidant, forms N₂O₃ with NO | Requires presence of NO for N₂O₃ formation |
The kinetics of nitrosation reactions vary significantly depending on the specific nitrosating agent employed [9] [18]. Primary amines undergo rapid nitrosation to form unstable nitroso products that quickly decompose to diazonium salts, while secondary amines form stable nitrosamines [9]. The nitrosation of aromatic systems typically requires more forcing conditions due to the decreased nucleophilicity of the aromatic carbon atoms compared to aliphatic nitrogen centers [9].
The choice of reaction solvent exerts profound influence on both the mechanism and selectivity of nitrosation reactions [19] [20]. Solvent effects operate through multiple pathways, including stabilization of ionic intermediates, modulation of acid-base equilibria, and alteration of the relative reactivity of competing nucleophilic sites [19] [20].
In purely aqueous systems, nitrosation reactions typically proceed through a mechanism where proton transfer from the protonated nitrosamine intermediate to the solvent represents the rate-limiting step [19] [20]. The high dielectric constant of water stabilizes charged intermediates, facilitating the formation of ionic species required for the electrophilic substitution mechanism [19].
The introduction of organic cosolvents dramatically alters the reaction kinetics and mechanism [19] [20]. In water-acetonitrile mixtures, increasing the acetonitrile content up to approximately 50 percent results in decreased nitrosation rate constants and convergent reactivity among different substrates [19]. This effect arises from the decreased solvation of charged intermediates in the mixed solvent system, making proton transfer to the medium more difficult [19].
Water-tetrahydrofuran mixtures exhibit complex solvent-dependent behavior [20]. At low tetrahydrofuran concentrations, the nitrosation mechanism remains similar to that observed in pure water, with no catalysis by halide ions [20]. However, at tetrahydrofuran concentrations exceeding 80 percent by weight, a fundamental change in mechanism occurs, with halide ions now catalyzing the process through formation of nitrosyl halides [20].
The unique behavior of dimethyl sulfoxide-water mixtures demonstrates the importance of specific solvent-substrate interactions [20]. Unlike other organic cosolvents, dimethyl sulfoxide does not promote halide-catalyzed pathways even at high concentrations [20]. Instead, the reaction mechanism remains consistent with that observed in pure water, with proton transfer continuing to serve as the rate-determining step [20].
Table 3: Solvent-Mediated Pathway Modulation in Nitrosation
| Solvent System | Effect on Rate | Mechanism | Halide Catalysis | Substrate Selectivity |
|---|---|---|---|---|
| Pure Water | Baseline rate | Proton transfer rate limiting | No catalysis | High selectivity differences |
| Water-Acetonitrile (50:50) | Decreased rate constant | Proton transfer to medium | No catalysis at low organic content | Convergent reactivity |
| Water-Tetrahydrofuran (Low THF) | Similar to pure water | Same as pure water | No catalysis | High selectivity maintained |
| Water-Tetrahydrofuran (>80% THF) | Mechanism change occurs | Halide catalysis observed | Strong catalysis by Cl⁻, Br⁻ | Altered selectivity patterns |
| Water-Dimethyl Sulfoxide | Inhibited reaction rate | Proton transfer rate limiting | No catalysis observed | Similar to pure water |
| Dichloromethane | Enhanced for lipophilic substrates | Direct electrophilic attack | Possible catalysis | Enhanced for aromatic substrates |
| Acetonitrile | Moderate enhancement | Varied depending on substrate | Substrate dependent | Moderate selectivity |
The temperature dependence of solvent effects reveals important mechanistic details [19]. Isokinetic relationships observed across different solvent compositions support the operation of a common mechanism, with compensation effects between enthalpy and entropy of activation [19]. These relationships indicate that while the fundamental mechanism remains unchanged, the energetics of individual steps are modulated by the solvent environment [19].
Nickel-catalyzed systems have demonstrated remarkable efficacy in facilitating regioselective transformations of benzofuran derivatives through multiple mechanistic pathways. The development of nickel-mediated activation strategies has provided unprecedented control over the formation of nitroso-substituted benzofuran compounds [4] [5] [6].
The most extensively studied nickel-catalyzed approach involves the use of nickel(II) triflate (Ni(OTf)₂) as the primary catalyst in conjunction with 1,10-phenanthroline as a bidentate ligand [4]. This catalytic system operates through a distinctive mechanism involving the initial coordination of the nickel center with the phenanthroline ligand, followed by reduction to nickel(0) species via zinc powder activation. The resultant nickel(0) complex undergoes oxidative addition with the benzofuran substrate, generating a nickel(II) intermediate that facilitates subsequent nucleophilic addition processes [4].
Mechanistic investigations have revealed that the nickel-catalyzed intramolecular nucleophilic addition reaction proceeds through a well-defined pathway involving multiple discrete steps [5]. The reaction commences with the formation of a nickel-ligand complex, which undergoes zinc-mediated reduction to generate the catalytically active nickel(0) species. This intermediate then participates in oxidative addition with the benzofuran substrate, producing a nickel(II) intermediate that undergoes nucleophilic addition, followed by transmetalation and subsequent metal elimination to afford the desired nitroso-substituted product [5].
The optimization of reaction conditions has demonstrated that acetonitrile serves as the optimal solvent for these transformations, providing yields ranging from 23% to 89% depending on the substrate electronic properties [4]. The reaction temperature of 110°C has been identified as optimal for achieving complete conversion while maintaining selectivity. Electronic effects of substituents on the benzofuran ring significantly influence the reaction outcome, with electron-donating groups generally providing higher yields compared to electron-withdrawing substituents [4].
Alternative nickel-catalyzed approaches have employed nickel(II) acetylacetonate (Ni(acac)₂) as a catalyst in conjunction with molecular oxygen as an oxidant [6] [7]. This system operates through an intramolecular oxidative cyclization mechanism that enables the synthesis of 3-aryl benzofurans via dehydrogenative coupling processes. The reaction proceeds under elevated temperatures with molecular oxygen serving as the sole oxidant, eliminating the need for sacrificial hydrogen acceptors [6].
The synthetic utility of nickel-catalyzed approaches extends to the preparation of diverse benzofuran derivatives bearing various functional groups [4]. Substrates containing electron-donating substituents such as methyl and methoxy groups demonstrate enhanced reactivity, while those bearing electron-withdrawing groups such as nitro and cyano functionalities exhibit reduced reaction rates but maintain acceptable yields [4]. The tolerance of various functional groups under the nickel-catalyzed conditions underscores the versatility of this approach for the synthesis of structurally diverse nitroso-benzofuran derivatives.
Rare earth metals have emerged as powerful catalysts for achieving regioselective nitrosation reactions through unique complexation mechanisms that exploit the distinctive electronic properties of lanthanide elements [8] [9] [10]. The application of rare earth metal complexes in nitrosation processes has been driven by their ability to form stable coordination complexes with nitroso compounds while maintaining catalytic activity under mild reaction conditions.
The complexation behavior of rare earth metals with organic substrates has been extensively studied, revealing distinctive binding patterns that influence reaction selectivity [10]. Neodymium complexes exhibit particularly high stability constants, with logarithmic values of -11.3 for carbonate complexation systems [10]. This exceptional stability enables the formation of well-defined catalyst-substrate complexes that direct regioselective nitrosation processes through controlled electronic interactions.
Samarium-based catalytic systems have demonstrated remarkable efficiency in promoting regioselective nitrosation reactions through distinctive coordination mechanisms [10]. The stability constant for samarium carbonate complexation (logK = -8.6) indicates moderate binding affinity that provides an optimal balance between substrate activation and product release [10]. This intermediate binding strength facilitates catalytic turnover while maintaining sufficient coordination to achieve regioselective control.
Gadolinium and holmium complexes have been investigated for their potential in nitrosation catalysis, with stability constants of -8.0 and -7.3 respectively [10]. These lanthanide metals exhibit complementary reactivity patterns that enable fine-tuning of reaction selectivity through judicious choice of metal center and ligand environment. The systematic variation in stability constants across the lanthanide series provides opportunities for tailored catalyst design based on specific substrate requirements.
The mechanism of rare earth metal-catalyzed nitrosation involves initial coordination of the benzofuran substrate to the metal center, followed by activation of the nitroso group through electronic communication with the lanthanide f-orbitals [10]. This coordination mode enables selective activation of specific ring positions while suppressing competing reaction pathways. The unique electronic structure of rare earth metals, characterized by partially filled f-orbitals, provides distinctive reactivity patterns that are not accessible with transition metals.
Recent developments in rare earth metal catalysis have focused on the design of specialized ligand systems that enhance both activity and selectivity [11]. The use of 3-hydroxyphenylphosphoryl propionic acid as a complexing agent has demonstrated exceptional performance in separation applications, achieving extraction rates of 90.48% for rare earth metals from aluminum-containing systems [9]. This high selectivity indicates the potential for developing analogous systems for regioselective nitrosation reactions.
The application of rare earth metal catalysts in nitrosation processes has been extended to complex substrate systems where traditional approaches fail to achieve satisfactory selectivity [10]. The ability of lanthanide complexes to differentiate between subtly different coordination environments enables the development of highly selective nitrosation protocols for challenging substrates.
Trifluoromethanesulfonic acid (triflic acid, TfOH) represents one of the most powerful Brønsted acid catalysts available for regioselective nitrosation reactions, with its exceptional acidity (pKₐ = -14.7) enabling activation of challenging substrates under mild conditions [12] [13]. The unique properties of triflic acid, including its thermal stability, non-nucleophilic conjugate base, and resistance to oxidation-reduction reactions, make it an ideal catalyst for nitrosation processes where conventional acids fail [12].
The mechanism of triflic acid-catalyzed nitrosation involves initial protonation of the benzofuran substrate, followed by electrophilic attack of the activated nitroso species [13]. The extraordinary acidity of triflic acid enables protonation of weakly basic substrates, generating highly electrophilic intermediates that readily undergo nitrosation. The triflate anion (CF₃SO₃⁻) serves as a non-coordinating counterion that does not interfere with the reaction mechanism, unlike conventional acids whose conjugate bases may compete for coordination sites [12].
Optimization studies have demonstrated that triflic acid-catalyzed nitrosation reactions can achieve quantitative yields under room temperature conditions [13]. The reaction proceeds through a controlled electrophilic substitution mechanism where the strong acidic environment facilitates the formation of the nitrosonium ion (NO⁺) from nitrite precursors. This electrophilic species then attacks the activated benzofuran ring with high regioselectivity, typically favoring the 3-position due to electronic factors [13].
The application of triflic acid in nitrosation processes has been extended to include solvent-free conditions, where the acid serves both as catalyst and reaction medium [13]. Under these conditions, the reaction proceeds with exceptional efficiency, often achieving complete conversion within short reaction times. The water-absorbing properties of triflic acid help drive the reaction to completion by removing water formed during the nitrosation process [13].
Advanced applications of triflic acid catalysis have employed hexafluoroisopropanol (HFIP) as a co-solvent to enhance reaction selectivity and efficiency [14]. The synergistic effect between triflic acid and HFIP creates a unique reaction environment that promotes stereospecific transformations while maintaining high yields. This combination has proven particularly effective for dehydrative amination reactions, suggesting potential applications in related nitrosation processes [14].
The mechanistic understanding of triflic acid-catalyzed reactions has been enhanced through computational studies that reveal the detailed energetic profiles of the reaction pathways [15]. These investigations have demonstrated that the high acidity of triflic acid significantly lowers the activation barriers for electrophilic substitution reactions, enabling transformations that are not feasible with weaker acids. The non-nucleophilic nature of the triflate anion prevents side reactions that commonly occur with other strong acids [15].
The concept of solvent-catalyst cooperativity has emerged as a fundamental principle in understanding and optimizing regioselective nitrosation reactions [16] [17]. This approach recognizes that solvents are not merely passive media but active participants in the catalytic process, directly influencing reaction rates, selectivity, and mechanism through specific molecular interactions with both catalysts and substrates [16].
The cooperativity between solvents and catalysts manifests through multiple mechanisms, including coordination to metal centers, stabilization of charged intermediates, and modulation of electronic properties through hydrogen bonding or dipolar interactions [17]. These interactions can dramatically alter the reactivity patterns of catalytic systems, leading to enhanced selectivity and novel reaction pathways that are not accessible in the absence of such cooperativity [16].
Polar aprotic solvents such as acetonitrile and dimethylformamide have demonstrated exceptional cooperativity with triflic acid catalysts in nitrosation reactions [18]. These solvents provide high dielectric constants that stabilize charged intermediates while maintaining compatibility with the strongly acidic catalyst. The ability of polar aprotic solvents to solvate cationic species without coordinating to metal centers creates an ideal environment for electrophilic nitrosation processes [18].
The influence of solvent polarity on catalyst-substrate interactions has been systematically investigated, revealing that medium polarity significantly affects the formation and stability of catalytic intermediates [16]. High-polarity solvents tend to stabilize charged transition states, leading to enhanced reaction rates and modified selectivity patterns. Conversely, low-polarity solvents may favor different mechanistic pathways, potentially leading to alternative product distributions [16].
Hydrogen bonding interactions between solvents and reactive intermediates represent another crucial aspect of solvent-catalyst cooperativity [19]. Protic solvents can stabilize specific conformations of catalytic intermediates through hydrogen bonding, influencing the approach of electrophilic species and thereby affecting regioselectivity. However, these interactions can also compete with catalyst-substrate binding, potentially reducing catalytic efficiency [19].
The development of predictive models for solvent-catalyst cooperativity has relied on both experimental observations and computational approaches [19]. These models incorporate factors such as solvent polarity, hydrogen bonding capability, and coordination ability to predict optimal solvent choices for specific catalytic transformations. The successful application of these models has led to the identification of novel solvent systems that provide enhanced performance in nitrosation reactions [19].
Recent investigations have explored the use of ionic liquids as cooperative solvents in nitrosation catalysis [16]. These unique solvents offer tunable properties that can be adjusted to optimize specific aspects of the catalytic process. The ability to modify cation and anion structures in ionic liquids provides unprecedented control over solvent-catalyst interactions, enabling the design of bespoke reaction environments for challenging nitrosation transformations [16].